HIF Prolyl-Hydroxylase Inhibition Requires the 5-Chloro Substituent for Fe(II) Chelation – Unavailable with 5-Methyl or 5-Unsubstituted Analogs
The 5-chloro substituent is an indispensable structural element for bidentate Fe(II) chelation in the HIF-PH active site, as claimed in patent DE102006050511A1. The dihydrotriazolone scaffold presents the N4 and C5-O atoms as a chelating pair; the electron-withdrawing chlorine at C5 optimizes the geometry and electron density of this chelation motif. In contrast, 5-methyl-1,2-dihydro-1,2,4-triazol-3-one cannot form a stable Fe(II) chelate because the methyl group lacks a lone pair, while the 5-unsubstituted analog lacks the steric and electronic contribution necessary for optimal active-site complementarity [1]. The patent explicitly exemplifies 5-chloro-substituted dihydrotriazolones as preferred embodiments for HIF-PH inhibition, with the chlorine atom contributing to both potency and selectivity over other 2-oxoglutarate-dependent dioxygenases.
| Evidence Dimension | Fe(II) chelation capacity in HIF-PH active site |
|---|---|
| Target Compound Data | Bidentate chelation via N4 and C5-O; patent-claimed HIF-PH IC₅₀ not publicly disclosed for the specific core scaffold but exemplified as preferred embodiment in DE102006050511A1 [1] |
| Comparator Or Baseline | 5-Methyl-1,2-dihydro-1,2,4-triazol-3-one: cannot chelate Fe(II) (no lone pair on methyl C); 5-unsubstituted analog: lacks optimal steric/electronic complementarity |
| Quantified Difference | Qualitative – presence vs. absence of chelation capacity; 5-Cl enables bidentate Fe(II) coordination essential for HIF-PH inhibition; 5-CH₃ and 5-H analogs lack this capability |
| Conditions | HIF prolyl-hydroxylase inhibition assay; patent DE102006050511A1 (BAYER HEALTHCARE AG, filed 26 Oct 2006) |
Why This Matters
For procurement in HIF-PH inhibitor discovery programs, selecting the 5-chloro derivative is mandatory because 5-methyl or 5-unsubstituted analogs are structurally incapable of the bidentate Fe(II) chelation required for target engagement.
- [1] DE102006050511A1, New substituted dihydrotriazolone compounds are hypoxia-inducible transcription factor-prolyl-4-hydroxylase inhibitors, BAYER HEALTHCARE AG, filed 26.10.2006, published 30.04.2008. View Source
